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Compound of Interest

Compound Name: Triton

Cat. No.: B1239919

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the permeabilization of cells using Triton X-100
for the subsequent intracellular staining and analysis by flow cytometry. Triton X-100 is a non-
ionic detergent widely used to permeabilize the cell membrane, allowing antibodies to access
intracellular antigens while maintaining cellular morphology.[1][2][3]

Mechanism of Action

Triton X-100 solubilizes the cell membrane by disrupting the lipid bilayer.[2][4] Its non-ionic
nature makes it a relatively mild detergent that is effective for creating pores in the plasma
membrane, and at higher concentrations, the nuclear membrane, without completely dissolving
them.[3] This allows for the detection of cytoplasmic and, with optimization, nuclear proteins.

Key Experimental Parameters

Successful intracellular staining using Triton X-100 requires careful optimization of several
parameters. The following table summarizes critical quantitative data derived from established
protocols.
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Parameter

Recommended Range

Notes

Triton X-100 Concentration

0.1% - 0.3% (v/v) in PBS or
antibody dilution buffer

Higher concentrations (up to
1%) may be necessary for
nuclear antigen staining.[5]
Optimal concentration should
be determined empirically for

each cell type and antibody.

Fixation Agent

1% - 4% Paraformaldehyde
(PFA)

Fixation should always
precede permeabilization to
preserve cell structure and

antigen localization.[1][5][6]

Fixation Time

10 - 20 minutes at room

temperature

Permeabilization Time

10 - 15 minutes at room

temperature

(516171

Cell Number

0.5 -1 x 1076 cells per sample

[5](6]

Antibody Incubation Time

30 - 60 minutes at 4°C or room

temperature

This should be optimized for

each specific antibody.[6][7]

Step-by-Step Experimental Protocol

This protocol outlines the necessary steps for cell fixation and permeabilization with Triton X-

100 prior to intracellular antibody staining for flow cytometry.

Materials:

Phosphate-Buffered Saline (PBS)

Fixation Buffer (1-4% PFA in PBS)

Antibody Dilution Buffer (e.g., PBS with 0.5% BSA)

Permeabilization Buffer (0.1% - 0.3% Triton X-100 in PBS or Antibody Dilution Buffer)
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e Fluorochrome-conjugated primary antibodies
o Flow cytometry tubes
Procedure:
o Cell Preparation:
o Harvest cells and wash them once with cold PBS.
o Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
o Resuspend the cell pellet in PBS to a concentration of 1 x 10°7 cells/mL.

o Surface Staining (Optional):

[e]

If staining for surface markers, perform this step before fixation.

o

Add the appropriate amount of fluorochrome-conjugated antibody to 100 pL of cell
suspension (1 x 10”6 cells).

Incubate for 20-30 minutes at 4°C in the dark.

o

Wash the cells twice with cold PBS.

[¢]

 Fixation:
o Resuspend the cell pellet (containing 0.5 - 1 x 1076 cells) in 100 uL of Fixation Buffer.
o Incubate for 15-20 minutes at room temperature.[5][6][7]
o Wash the cells twice with PBS.
o Permeabilization:
o Resuspend the fixed cell pellet in 100 pL of Permeabilization Buffer.

o Incubate for 10-15 minutes at room temperature.[5][6][7]
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« Intracellular Staining:

o

Wash the cells once with Antibody Dilution Buffer.

[¢]

Centrifuge and discard the supernatant.

[¢]

Resuspend the permeabilized cell pellet in 100 uL of Antibody Dilution Buffer containing
the appropriate concentration of the fluorochrome-conjugated intracellular antibody.

o

Incubate for 30-60 minutes at room temperature or 4°C in the dark, as recommended for
the specific antibody.[6][7]

e Washing and Acquisition:
o Wash the cells twice with Antibody Dilution Buffer.
o Resuspend the final cell pellet in 300-500 pL of PBS for flow cytometry analysis.

o Analyze the samples on a flow cytometer as soon as possible.

Experimental Workflow Diagram
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Triton X-100 Cell Lysis and Staining Workflow for Flow Cytometry
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Caption: Workflow for Triton X-100 permeabilization and intracellular staining for flow
cytometry.

Considerations and Troubleshooting

« Antibody Choice: Not all antibodies are suitable for detecting fixed and permeabilized
antigens. It is crucial to use antibodies validated for intracellular flow cytometry.

o Alternative Detergents: For some antigens, Triton X-100 may be too harsh. Milder
detergents like saponin can be used as an alternative.[5] For nuclear targets, stronger
permeabilization with methanol might be necessary.[5]

o Controls: Always include appropriate controls, such as unstained cells, isotype controls, and
single-color controls for compensation.

» Cell Viability: If analyzing cell viability, a viability dye should be used before the fixation step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Triton X-100 Cell Lysis
for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239919#step-by-step-triton-x-100-cell-lysis-
protocol-for-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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